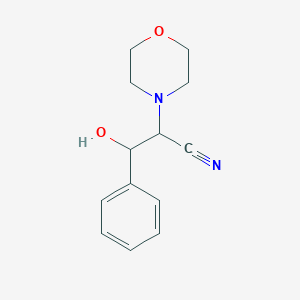
3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile is a chemical compound with the molecular formula C13H16N2O2. It is known for its unique structure, which includes a morpholine ring, a phenyl group, and a nitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile typically involves the reaction of morpholine with a suitable precursor containing a phenyl group and a nitrile group. One common method involves the reaction of 3-phenylpropanenitrile with morpholine in the presence of a base, such as sodium hydride, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-morpholin-4-yl-3-phenylpropanenitrile.
Reduction: Formation of 3-hydroxy-2-morpholin-4-yl-3-phenylpropanamine.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. The morpholine ring and phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The nitrile group may also play a role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-morpholinopropanesulfonic acid (MOPSO): Similar structure but with a sulfonic acid group instead of a nitrile group.
2-Hydroxy-3-phenylpropanenitrile: Lacks the morpholine ring, making it less versatile in certain applications.
2-Hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone: Contains an indole group, which imparts different biological activities.
Uniqueness
3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile is unique due to its combination of a morpholine ring, phenyl group, and nitrile group. This unique structure allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
64399-77-5 |
|---|---|
Molekularformel |
C13H16N2O2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
3-hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile |
InChI |
InChI=1S/C13H16N2O2/c14-10-12(15-6-8-17-9-7-15)13(16)11-4-2-1-3-5-11/h1-5,12-13,16H,6-9H2 |
InChI-Schlüssel |
BMXPCXSCPJLJGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(C#N)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]phenyl}acetamide](/img/structure/B14005307.png)
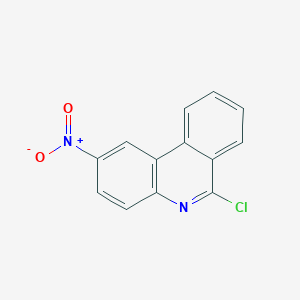
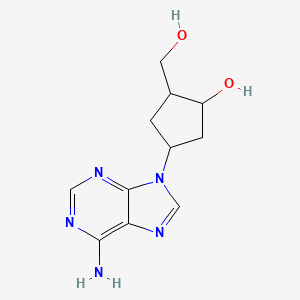
![(3AS,8aS)-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14005322.png)
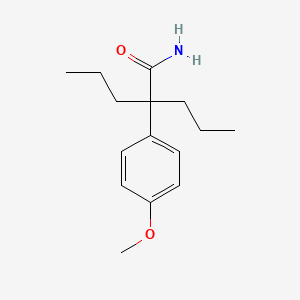
![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)
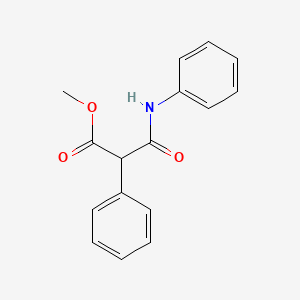
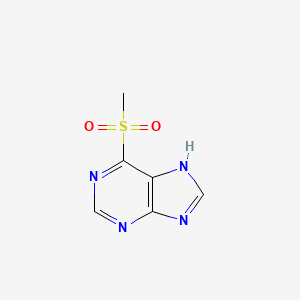
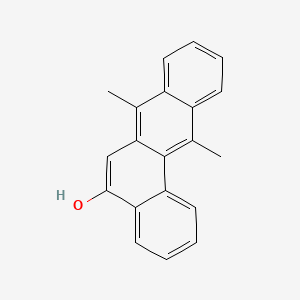
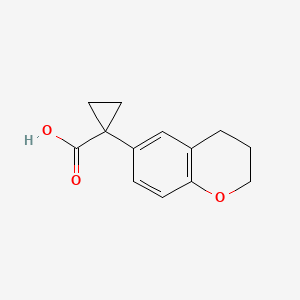
![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]-](/img/structure/B14005382.png)
![2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-](/img/structure/B14005384.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
